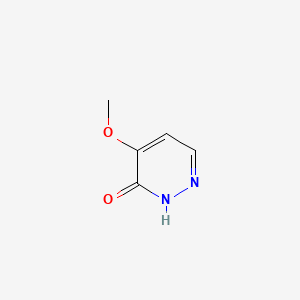

4-Methoxy-2h-pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxy-2H-pyridazin-3-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Introduction of different substituents at various ring positions.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridazinones, which exhibit a range of biological activities .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that pyridazinones, including 4-methoxy-2H-pyridazin-3-one, exhibit significant anticancer properties. For instance, a study synthesized several pyridazinone derivatives and evaluated their cytotoxic effects against various cancer cell lines such as HeLa (cervical), SKBR3 (breast), and HCT116 (colon) cells. The results showed that certain derivatives had potent anticancer activity with GI50 values below 2 µM against leukemia and lung cancer cell lines .

Anti-inflammatory Effects

Pyridazinones have been reported to possess anti-inflammatory activity. In one study, specific derivatives were tested in vivo using a rat paw edema model, demonstrating comparable efficacy to established anti-inflammatory drugs like celecoxib. The compounds exhibited rapid onset of action with minimal gastric side effects .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies. For example, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. Some compounds displayed strong inhibitory effects comparable to standard antibiotics like ampicillin .

Antihypertensive Activity

Research has also focused on the antihypertensive properties of pyridazinone derivatives. Compounds synthesized for this purpose showed significant blood pressure-lowering effects in animal models, suggesting their potential as therapeutic agents for hypertension .

Case Study: Anticancer Activity

In a notable study, a series of 6-(4-hydroxy-2-methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated significant activity against multiple leukemia cell lines with a GI50 value of less than 2 µM, indicating its potential as a lead compound for further development in cancer therapy .

Case Study: Anti-inflammatory Effects

Another research effort focused on the synthesis of pyridazinone derivatives that were evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The most effective compound showed comparable results to celecoxib, suggesting its viability as an alternative anti-inflammatory agent with fewer side effects .

Mécanisme D'action

The mechanism of action of 4-Methoxy-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects . Additionally, certain pyridazinone derivatives exhibit calcium-sensitizing effects, stabilizing calcium-induced conformational changes in proteins like troponin C .

Comparaison Avec Des Composés Similaires

Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

Pyrimidine: Contains nitrogen atoms at positions 1 and 3.

Pyrazine: Features nitrogen atoms at positions 1 and 4.

Uniqueness: 4-Methoxy-2H-pyridazin-3-one stands out due to its versatile pharmacological profile and ease of functionalization at various ring positions. This makes it an attractive scaffold for drug design and synthesis .

Activité Biologique

4-Methoxy-2H-pyridazin-3-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology. This article delves into the various biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyridazinone family, which is characterized by a pyridazine ring fused with a carbonyl group. Its chemical formula is C6H6N2O, and it features a methoxy group at the 4-position. This structural arrangement contributes to its unique biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The precise mechanisms are still under investigation, but it is believed that the compound interferes with bacterial metabolic pathways.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives of this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (human breast adenocarcinoma) cells. The structure-activity relationship (SAR) studies reveal that modifications to the methoxy group can enhance its cytotoxic effects against cancer cells .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It acts as an inhibitor of interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS), suggesting a potential application in treating inflammatory diseases .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Phosphodiesterase Inhibition : Some derivatives act as inhibitors of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation can modulate various physiological responses, including inflammation and cell proliferation.

- Cytokine Modulation : The compound's ability to inhibit IL-1β production suggests it may play a role in modulating cytokine signaling pathways, which are crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives revealed that modifications at the methoxy position significantly influenced cytotoxicity against MCF-7 cells. The most effective derivative demonstrated an IC50 value indicating potent activity, warranting further exploration for potential therapeutic applications in oncology .

Propriétés

IUPAC Name |

5-methoxy-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKSMYRSPINTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NNC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.